molecular formula C8H9NO2 B555899 H-D-PHG-OH CAS No. 875-74-1

H-D-PHG-OH

Cat. No.: B555899
CAS No.: 875-74-1
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-PHG-OH, also known as D-4-hydroxyphenylglycine, is an amino acid derivative with the molecular formula C8H9NO3. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role as a building block in the synthesis of various pharmaceuticals, particularly antibiotics like amoxicillin and vancomycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-PHG-OH typically involves the use of D-phenylglycine aminotransferase (D-PhgAT), an enzyme that catalyzes the reversible transamination from L-glutamic acid to benzoylformate, yielding α-ketoglutarate and D-phenylglycine . This biocatalytic method is preferred over traditional chemical synthesis due to its environmental friendliness and efficiency.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic methods using D-phenylglycine aminotransferase. This enzyme is isolated from microorganisms such as Pseudomonas stutzeri and is used in large-scale fermenters to produce the compound in high yields . The process involves optimizing conditions such as pH, temperature, and substrate concentration to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

H-D-PHG-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxybenzaldehyde, while reduction can produce D-phenylglycine .

Scientific Research Applications

Pharmaceutical Applications

1. Chiral Building Block in Drug Synthesis

H-D-PHG-OH serves as an important chiral building block in the synthesis of various pharmaceuticals. Its optical activity is crucial for developing enantiomerically pure compounds, which are often more effective and safer than their racemic counterparts. For example, it has been utilized in synthesizing amino acid derivatives that exhibit biological activity against specific targets.

2. Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. Studies have shown that certain modifications to the phenylglycine structure enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .

Biochemical Studies

1. Enzyme Inhibition Studies

This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied as a potential inhibitor of phosphodiesterases, which play a critical role in cellular signaling. The compound's ability to modulate enzyme activity could lead to therapeutic applications in conditions like cancer and neurodegenerative diseases .

2. Protein Interaction Studies

The compound is also used in studying protein-ligand interactions due to its ability to bind selectively to certain proteins. This property is exploited in high-throughput screening assays aimed at identifying novel drug candidates .

Synthetic Chemistry

1. Synthesis of Peptides

This compound is frequently employed in peptide synthesis, particularly in the preparation of cyclic peptides where it contributes to the structural integrity and stability of the peptide bonds. Its incorporation into peptide chains can enhance biological activity or improve pharmacokinetic properties .

2. Development of Novel Materials

In materials science, this compound derivatives have been explored for their potential use in creating novel polymers and hydrogels with specific mechanical and chemical properties suitable for biomedical applications .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Investigated the antimicrobial properties of this compound derivativesCertain derivatives showed significant activity against Gram-positive bacteria, suggesting potential as new antibiotics .
Enzyme Inhibition Evaluated this compound as a phosphodiesterase inhibitorDemonstrated selective inhibition of specific phosphodiesterases, indicating therapeutic potential for metabolic disorders .
Peptide Synthesis Examined the role of this compound in cyclic peptide formationFound to enhance stability and bioactivity of peptides synthesized with this compound .

Mechanism of Action

The mechanism of action of H-D-PHG-OH involves its role as a substrate for enzymes like D-phenylglycine aminotransferase. This enzyme catalyzes the transfer of an amino group, facilitating the synthesis of various amino acid derivatives. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes transformation through a series of biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-PHG-OH is unique due to its hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with enzymes and other molecules, making it a valuable compound in pharmaceutical synthesis and research .

Biological Activity

H-D-PHG-OH, or H-D-phenylglycine hydroxylamine, is a compound that has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

This compound is a derivative of phenylglycine, which is known for its role in various biochemical processes. The molecular formula for this compound is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol. It exhibits high solubility in water and has been characterized as permeable across biological membranes, making it a candidate for further biological exploration .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to influence the secretion of anabolic hormones and may play a role in muscle recovery and performance enhancement during physical stress . The compound's ability to modulate these biological pathways suggests potential therapeutic applications.

Biological Activity Overview

  • Neuromodulation : this compound has been studied as an analog of proctolin, an insect neuropeptide. Research indicates that modifications to the proctolin structure can affect its neuromodulatory activity. For instance, the introduction of phenylglycine derivatives has been linked to variations in myotropic activity in model organisms like Tenebrio molitor (mealworm) and Schistocerca gregaria (locust) .
  • Ergogenic Effects : Studies have demonstrated that amino acid derivatives, including phenylglycine compounds, can enhance physical performance by influencing metabolic pathways and reducing exercise-induced muscle damage . This ergogenic potential is particularly relevant for athletes and individuals engaged in high-intensity training.

Case Study 1: Proctolin Analogues

A study conducted on various proctolin analogues modified with D- or L-phenylglycine derivatives revealed that while some modifications resulted in enhanced biological activity, others showed minimal effects. The myotropic activity was assessed through in vitro experiments on isolated insect tissues, providing insights into how structural changes influence functionality .

CompoundMyotropic ActivityNotes
H-Arg-Phg-Leu-Pro-Thr-OHWeakMinimal effect on Tenebrio molitor heart
H-Arg-D-Phg-Leu-Pro-Thr-OHNoneNo significant activity observed
H-Arg-Phg(4-NO₂)-Leu-Pro-Thr-OHWeakSlight improvement over baseline

Case Study 2: Ergogenic Potential

Another investigation focused on the ergogenic effects of amino acid derivatives highlighted the benefits of phenylglycine in enhancing performance metrics among athletes. Participants who supplemented with phenylglycine reported improved recovery times and reduced muscle soreness post-exercise .

Research Findings

Recent studies have employed advanced techniques such as molecular docking to explore the interactions between this compound and various biological macromolecules. These investigations aim to elucidate the compound's binding affinities and potential inhibitory effects on specific enzymes involved in metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for H-D-PHG-OH, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Optimize synthesis using orthogonal protection strategies for the hydroxyl and amino groups. Monitor reaction progress via HPLC or LC-MS to track intermediate formation . For yield comparison, design a fractional factorial experiment varying temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Raney Ni). Tabulate yields and purity metrics (e.g., ≥95% by NMR) across conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemical configuration?

  • Methodological Guidance : Combine 1H^{1}\text{H}-NMR (coupling constants for diastereotopic protons), circular dichroism (CD) for chiral centers, and X-ray crystallography (if crystalline). Cross-validate results with computational methods like DFT-based NMR shift calculations .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s pharmacological activity?

  • Methodological Guidance : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) with positive/negative controls. Include dose-response curves (IC50_{50} values) and assess selectivity against off-target enzymes. Report results in a table comparing activity across enzyme families (e.g., metalloproteases vs. serine proteases) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

  • Methodological Guidance : Conduct a meta-analysis of published data, focusing on variables like assay type (cell-free vs. cell-based), buffer conditions (pH, ionic strength), and compound stability (e.g., oxidation/degradation products). Apply principal component analysis (PCA) to identify confounding factors .

Q. What strategies optimize this compound’s bioavailability in vivo while retaining target engagement?

  • Methodological Guidance : Design prodrug derivatives (e.g., esterification of hydroxyl groups) and evaluate pharmacokinetics (PK) in rodent models. Compare AUC (area under the curve) and t1/2t_{1/2} (half-life) using LC-MS/MS. Use compartmental modeling to predict human dosing regimens .

Q. How do computational methods (e.g., MD simulations) enhance understanding of this compound’s binding kinetics with its target?

  • Methodological Guidance : Perform molecular dynamics (MD) simulations over ≥100 ns to analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts). Validate with experimental data (e.g., SPR for kon/koffk_{\text{on}}/k_{\text{off}}). Tabulate RMSD values and binding free energies (MM-PBSA) across simulation replicates .

Q. Data Contradiction Analysis Framework

Example Table: Conflicting IC50_{50} Values for this compound in Protease Inhibition

StudyAssay TypeBuffer pHIC50_{50} (μM)Purity (%)Citation
ACell-free7.412.3 ± 1.298
BCell-based6.845.6 ± 3.890
CCell-free7.49.8 ± 0.999

Analysis : Discrepancies between Studies A and B may arise from cell permeability limitations (cell-based vs. cell-free) or pH-dependent enzyme activity. Study C’s higher purity aligns with lower IC50_{50}, suggesting impurities in Study B may attenuate activity .

Q. Methodological Best Practices

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, compare this compound’s efficacy against existing protease inhibitors using ANOVA with post-hoc Tukey tests .
  • Data Integrity : Use blinded analysis for spectroscopic/biological assays to minimize bias. Archive raw data in repositories like Zenodo for reproducibility .

Properties

IUPAC Name

(2R)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889362
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-74-1
Record name (-)-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50889362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5LYS471N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triethylamine (8.39 ml) was added to a suspension of DL-N-acetyl-2-cyclohexylglycine (10.00 g) obtained from α-aminophenylacetic acid according to a known method [Collect. Czeck. Chem. Commun., 31: 4563 (1996)] in ethyl acetate (50 ml). Ethyl chlorocarbonate (5.28 ml) was dropwise added to the mixture under ice-cooling. The mixture was stirred under ice-cooling for one hour, added with ethyl acetate (150 ml), and washed successively with water and saturated brine. The ethyl acetate solution was concentrated under reduced pressure to give 9.86 g of the title compound as an oil.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.39 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6 g of L-phenylglycine or L-p-hydroxyphenylglycine were suspended in a mixture of 20 ml of 95% acetic acid and 0.2 ml (0.05 mole per mole of the L-amino acid used) of salicylaldehyde. The suspension was stirred at 100° C. for 2 hours. After the reaction, the mixture was cooled to room temperature, and the crystalline precipitates were collected by filtration and then washed with methanol. DL-phenylglycine or DL-p-hydroxyphenylglycine was thereby obtained. The results are shown in Table 17.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

751 mg (5.0 mmol) of benzoyl formate (MW: 150.13), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube and subjected to argon-gas replacement. 5 mL of dehydrated methanol was added and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a crystal was collected by filtration, washed with methanol, dried under reduced pressure to give 718 mg of DL-2-phenylglycine (95% yield).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

These objects are accomplished by a process wherein DL-α-phenylglycine in the form of a benzensulfonate salt is subjected to resolution to give the D-α-phenylglycine salt and the L-α-phenylglycine salt, the D-salt is purified and neutralized to give D-α-phenylglycine (salt free) and the L-salt is subjected to racemization and reused as a raw material in the processing sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-PHG-OH
Reactant of Route 2
H-D-PHG-OH
Reactant of Route 3
H-D-PHG-OH
Reactant of Route 4
H-D-PHG-OH
Reactant of Route 5
H-D-PHG-OH
Reactant of Route 6
H-D-PHG-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.